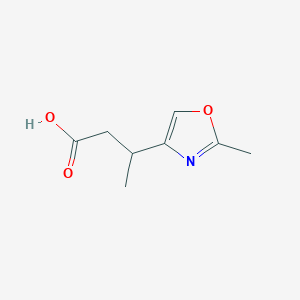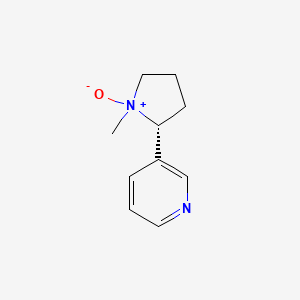![molecular formula C9H14N2O2 B13347573 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is a heterocyclic compound that features a fused pyrazole and oxazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol typically involves multiple steps starting from commercially available pyrazoles. One common method includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . Optimization of a protected hydroxyethyl group on N1 is crucial for achieving high yields and regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of starting materials, optimizing reaction conditions for larger batches, and implementing purification techniques suitable for industrial-scale production.
化学反応の分析
Types of Reactions
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to convert specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thione formation, dimethylformamide dimethyl acetal (DMF-DMA) for formylation, and hydrazine for condensation reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of heterocyclic systems with biological targets, providing insights into their mechanisms of action.
作用機序
The mechanism of action of 2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol involves its interaction with specific molecular targets. The compound’s fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole ring but with a thiazole ring instead of an oxazine.
Pyrazolo[4,3-d]thiazines: Similar to pyrazolo[3,4-d]thiazoles but with a thiazine ring.
Pyrrolopyrazines: These compounds contain a fused pyrrole and pyrazine ring system and exhibit a wide range of biological activities.
Uniqueness
2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2,6,6-trimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-3-ol |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(12)7-4-13-9(2,3)5-11(7)10-6/h12H,4-5H2,1-3H3 |
InChIキー |
HEQOVANEYPRBKM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2CC(OCC2=C1O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
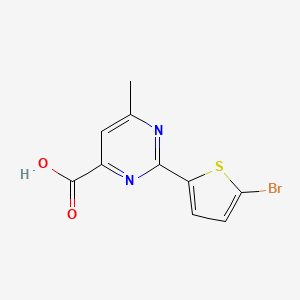
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
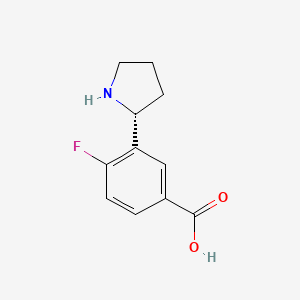
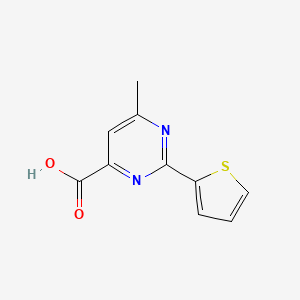
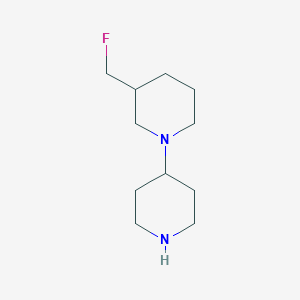

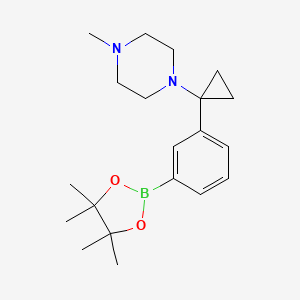
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
